Indoline-5-carboxylic acid
Overview
Description
Determination of the Structure of Electropolymerized Indoline-5-Carboxylic Acid
Electropolymerization of indoline-5-carboxylic acid results in the formation of a film on the electrode surface, consisting of two distinct chemical species. These species differ in their solubility in dimethylformamide (DMF) and have been characterized using various spectroscopic techniques, revealing that the DMF-soluble species is a trimer, while the less soluble species is a polymeric form composed of linked trimer units .
Synthesis Analysis
The synthesis of indoline-5-carboxylic acid derivatives has been explored in several studies. For instance, indoline-2-carboxylic acid can be nitrated to produce 6-nitroindoline-2-carboxylic acid, which can be further processed into its methyl ester and dehydrogenated to yield methyl 6-nitroindole-2-carboxylate . Additionally, indoline-2-carboxamide can be reduced and hydrolyzed to obtain indoline-2-carboxylic acid, which serves as a precursor for various derivatives .
Molecular Structure Analysis
The molecular structure of indoline carboxylic acids has been determined using techniques such as single-crystal X-ray diffraction. For example, indole-2-carboxylic acid (ICA) forms orthorhombic crystals, with molecules arranged in planar ribbons stabilized by hydrogen bonds. The orientation of the carboxylic groups in these structures is noteworthy, as it influences the overall molecular conformation .
Chemical Reactions Analysis
Indoline carboxylic acids are versatile in chemical reactions. They can be used in aza-Friedel-Crafts reactions catalyzed by carboxylic acids in water, leading to the synthesis of various 3-substituted indoles, including biologically active compounds . Furthermore, indole-N-carboxylic acids and their amide derivatives are employed in multicomponent reactions and C-H functionalization, highlighting their significance in organic synthesis .
Physical and Chemical Properties Analysis
The electrochemical properties of poly(indoline-5-carboxylic acid) have been investigated, revealing characteristic redox behavior in LiClO4-acetonitrile solutions. Fourier transform-infrared spectroscopy has been used to characterize the reduced and oxidized forms of the polymer, providing insights into the polymerization sites and the presence of quinoid structures . Additionally, the solvent-dependent amide bond isomerization of indoline-2-carboxylic acid derivatives has been studied, demonstrating their potential in designing new materials and secondary structures .
Case Studies and Applications
Several case studies highlight the applications of indoline carboxylic acids. For instance, the reverse photochromism of 1,3,3-trimethylspiro[indoline-2,2'-benzopyran]-8'-carboxylic acid in polar solvents has been observed, which is of interest for the development of photoreversible systems . Moreover, novel indole-2-carboxylic acid analogues have been synthesized and evaluated for their antioxidant potentials, with some derivatives showing significant activity .
Scientific Research Applications
Synthesis and Nitration : Indoline-2-carboxylic acid, closely related to Indoline-5-carboxylic acid, can be transformed into nitroindoline derivatives. This process is significant in the synthesis of various organic compounds (Lavrenov et al., 2002).
Fluorescence and Photophysics : Indoline-2-carboxylic acid (I2CA) shows potential as a fluorescent probe in peptides and proteins due to its fluorescence and photophysical properties, which are similar to proline (Allen et al., 2003).
Cyclization for Synthesis of N-acyl Indolines : A one-pot cyclization method using 2-aminophenethyl alcohols and carboxylic acids can efficiently produce N-acyl indolines, which are biologically significant (Wang et al., 2007).
Synthesis of DL-Indoline-2-carboxylic Acid : The chemical synthesis process of DL-indoline-2-carboxylic acid and its derivatives has been explored, contributing to the understanding of the chemistry of this compound (Hudson & Robertson, 1967).
Cyclopropanation Strategy in Alkaloid Synthesis : The cyclopropanation of indolines plays a crucial role in constructing complex nitrogen-containing ring systems, significant in synthesizing indoline alkaloids (Zhang et al., 2011).
Reverse Photochromism : 1,3,3-Trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic Acid exhibits reverse photochromism, which is important for developing photoreversible photographic systems (Shimizu et al., 1969).
Proline Mimetic for Secondary Structures : (S)-Indoline-2-carboxylic acid derivatives, acting as proline mimetics, show solvent-dependent amide bond isomerization, suggesting potential applications in designing secondary structures (Pollastrini et al., 2021).
Conformational Preferences in Analogs : Indoline-2-carboxylic acid and its derivatives have been studied for their conformational properties, contributing to the understanding of proline analogs in peptide chemistry (Warren et al., 2010).
Corrosion Inhibition : Indole-5-carboxylic acid has been studied for its inhibitive action towards corrosion of mild steel in sulfuric acid solutions, demonstrating its potential as a corrosion inhibitor (Quartarone et al., 2006).
Enzymatic Properties in Biotechnology : An esterase from Bacillus aryabhattai, which hydrolyzes (R,S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid, has been characterized, indicating potential applications in biotechnology (Zhang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTLKUKANGQSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429272 | |
Record name | indoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-5-carboxylic acid | |
CAS RN |
15861-30-0 | |
Record name | indoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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